molecular formula C20H18ClN3O5S B2933330 3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole CAS No. 1021220-81-4

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2933330
CAS No.: 1021220-81-4
M. Wt: 447.89
InChI Key: WZVQQSJFPVDHFO-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure may make it useful as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, or as a potential therapeutic agent in drug discovery.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)propanal

  • 1,3-Benzodioxole-5-propionaldehyde

  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness: This compound stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure may offer advantages over similar compounds in terms of reactivity and biological activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c21-15-4-6-16(7-5-15)30(25,26)24-9-1-2-14(11-24)20-22-19(23-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10,14H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVQQSJFPVDHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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